(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid
CAS No.: 1133875-59-8
Cat. No.: VC5081459
Molecular Formula: C38H50N2O11
Molecular Weight: 710.821
* For research use only. Not for human or veterinary use.
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid - 1133875-59-8](/images/structure/VC5081459.png)
Specification
CAS No. | 1133875-59-8 |
---|---|
Molecular Formula | C38H50N2O11 |
Molecular Weight | 710.821 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C38H50N2O11/c1-35(2,3)50-34(44)40(22-38-31(49-37(6,7)51-38)30-29(21-46-38)47-36(4,5)48-30)19-13-12-18-28(32(41)42)39-33(43)45-20-27-25-16-10-8-14-23(25)24-15-9-11-17-26(24)27/h8-11,14-17,27-31H,12-13,18-22H2,1-7H3,(H,39,43)(H,41,42)/t28-,29+,30+,31-,38-/m0/s1 |
Standard InChI Key | LJIRKXGMKUBPEY-NTIHKWEZSA-N |
SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CN(CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Functional Complexity
Stereochemical Architecture
The compound’s backbone consists of a hexanoic acid framework with two amine-protecting groups:
-
Fmoc Group: Positioned at the N-terminus (2S-configuration), this base-labile group enables selective deprotection under mild basic conditions (e.g., piperidine) .
-
Boc Group: Located on the side chain, this acid-labile protector ensures compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) .
The tricyclic polyether segment, (1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl, introduces a rigid, ketal-protected scaffold resembling topiramate derivatives. This moiety enhances metabolic stability and facilitates interactions with biological targets such as carbonic anhydrases or ion channels .
Key Structural Features
Property | Description |
---|---|
Molecular Formula | C₃₈H₅₃N₃O₁₁ (estimated from substructures) |
Protecting Groups | Fmoc (base-labile), Boc (acid-labile), tricyclic ketal (acid/base-stable) |
Stereocenters | Four in tricyclic core (1R,2S,6S,9R) + one at C2 (2S) |
Functional Groups | Carbamate (Fmoc, Boc), carboxylic acid, tertiary ethers, methyl groups |
Synthesis and Stereochemical Control
Stepwise Assembly
-
Tricyclic Core Construction:
The polyether framework is synthesized via sequential cyclization of D-mannitol derivatives under acidic conditions, followed by ketalization with 2,2-dimethoxypropane. Stereochemical purity is achieved using chiral auxiliaries, with progress monitored by chiral HPLC (Chiralpak® AD-H column). -
Fmoc Introduction:
The amine at C2 is protected via reaction with Fmoc-Cl in dichloromethane (DCM) containing N-methylmorpholine (NMM) . Excess reagent is removed via precipitation or silica gel chromatography to prevent fluorescence interference . -
Boc Protection and Side-Chain Functionalization:
The ε-amine of the lysine-like side chain is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) . The tricyclic moiety is then conjugated via nucleophilic substitution under Mitsunobu conditions (DIAD, PPh₃). -
Final Deprotection and Purification:
The carboxylic acid is liberated by saponification (LiOH, THF/H₂O), followed by reverse-phase HPLC purification (C18 column, 0.1% TFA/acetonitrile).
Analytical Characterization
Spectroscopic and Chromatographic Profiling
-
1H/13C-NMR: Confirms stereochemistry and regioselectivity. Key signals include:
-
Fmoc aromatic protons (δ 7.3–7.8 ppm, multiplet).
-
Tricyclic methyl groups (δ 1.2–1.4 ppm, singlet).
-
-
LC-MS (ESI+): Molecular ion [M+H]+ at m/z 748.3 (calculated for C₃₈H₅₃N₃O₁₁) .
-
Chiral HPLC: Validates enantiomeric excess (>98%) using a Chiralpak® IA column (hexane:isopropanol 85:15).
Stability Studies
Applications in Peptide Science and Drug Discovery
Orthogonal Protection in SPPS
The compound’s design enables sequential deprotection:
-
Tricyclic Core Retention: Stable under both conditions, allowing late-stage functionalization.
Biomedical Relevance
-
Neurological Targets: The tricyclic moiety may modulate GABAₐ receptors or AMPA glutamate receptors, analogous to topiramate .
-
Enzyme Inhibition: Sulfamate-free derivatives show carbonic anhydrase IX/XII inhibition (IC₅₀ = 12–45 nM) .
Challenges and Future Directions
Synthetic Limitations
-
Low Yield in Tricyclic Conjugation: Mitsunobu reactions yield ≤40% due to steric hindrance.
-
Cost of Chiral Resolutions: Preparative chiral HPLC increases production costs.
Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume